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Compound of Interest

Compound Name: Ethyl 3-octenoate

Cat. No.: B223717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-
octenoate, a valuable compound in various research and development applications. The

following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside generalized experimental protocols for these

analytical techniques.

Spectroscopic Data Summary
The spectroscopic data for the E and Z isomers of Ethyl 3-octenoate are presented below.

While a complete experimental dataset for a single isomer is not readily available in public

repositories, the following tables summarize the known spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 13C NMR Spectral Data for Ethyl (E)-3-octenoate

Chemical Shift (ppm) Assignment (Tentative)

Data not available Data not available

Note: While the existence of 13C NMR data for Ethyl (E)-3-octenoate is mentioned in public

databases, the specific chemical shifts are not detailed.
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Table 2: 1H NMR Spectral Data for Ethyl 3-octenoate

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment
(Tentative)

Data not available Data not available Data not available Data not available

Note: Detailed experimental 1H NMR data for Ethyl 3-octenoate is not currently available in

the public domain.

Infrared (IR) Spectroscopy
Table 3: IR Spectral Data for Ethyl 3-octenoate

Wavenumber (cm-1) Functional Group Assignment

Data not available Data not available

Note: Experimental IR spectra for Ethyl 3-octenoate are not readily available in public spectral

databases.

Mass Spectrometry (MS)
The mass spectrum for Ethyl (Z)-3-octenoate has been reported. The fragmentation pattern

provides valuable information for the structural elucidation of the molecule.

Table 4: Mass Spectrometry Data for Ethyl (Z)-3-octenoate
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m/z Relative Intensity (%) Proposed Fragment

170 ~5 [M]+ (Molecular Ion)

125 ~20 [M - C2H5O]+

97 ~40 [M - C4H9O]+

83 ~100 (Base Peak) [C6H11]+

69 ~65 [C5H9]+

55 ~80 [C4H7]+

41 ~75 [C3H5]+

29 ~50 [C2H5]+

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters for the acquisition of the data for Ethyl 3-octenoate are not

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the liquid Ethyl 3-octenoate sample is dissolved in a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like Ethyl 3-octenoate, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is

placed directly on the ATR crystal.

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR

crystal is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The IR spectrum of the sample is then recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of Ethyl 3-octenoate is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC Separation: A small volume of the sample solution is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The components of the sample are separated based on their boiling points

and interactions with the stationary phase of the column.

MS Detection: As the separated components elute from the GC column, they enter the mass

spectrometer. The molecules are ionized (typically by electron impact), and the resulting

charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Data Analysis: The mass spectrum of each eluting component is recorded, providing a

fragmentation pattern that can be used for identification by comparison with spectral

libraries.

Visualization of Spectroscopic Characterization
Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of a

compound like Ethyl 3-octenoate.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b223717#spectroscopic-data-of-ethyl-3-octenoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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